molecular formula C19H17NO2S B14476933 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol CAS No. 65492-52-6

3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B14476933
CAS No.: 65492-52-6
M. Wt: 323.4 g/mol
InChI Key: FPKBRKAWKUIEET-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol is a complex organic compound that features a thiophene ring, a hydroxyimino group, and two phenyl groups. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol typically involves the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by the introduction of the hydroxyimino group. Common synthetic methods include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

    Oxidation Products: Nitro derivatives, nitroso derivatives.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated thiophenes, alkylated phenyl derivatives.

Scientific Research Applications

3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol is unique due to the presence of both hydroxyimino and phenyl groups, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications.

Properties

CAS No.

65492-52-6

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxyimino-1,3-diphenyl-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C19H17NO2S/c21-19(18-12-7-13-23-18,16-10-5-2-6-11-16)14-17(20-22)15-8-3-1-4-9-15/h1-13,21-22H,14H2

InChI Key

FPKBRKAWKUIEET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC(C2=CC=CC=C2)(C3=CC=CS3)O

Origin of Product

United States

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